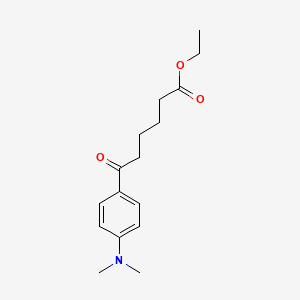

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate

Beschreibung

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is a synthetic organic compound characterized by a hexanoate ester backbone with a 4-(dimethylamino)phenyl ketone substituent. The dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring confers basicity and electron-donating properties, influencing its solubility and reactivity. The compound crystallizes in a monoclinic system with a half-chair conformation in the pyrimidine ring (if present in derivatives) and exhibits intramolecular hydrogen bonding (O—H⋯O) and intermolecular stabilization via N—H⋯O/N interactions . Its synthesis typically involves condensation reactions of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate derivatives .

Eigenschaften

IUPAC Name |

ethyl 6-[4-(dimethylamino)phenyl]-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-4-20-16(19)8-6-5-7-15(18)13-9-11-14(12-10-13)17(2)3/h9-12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOZMUTUUSYYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation of 4-(Dimethylamino)benzaldehyde with Ketoesters

One reported method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl 4,4,4-trifluoro-3-oxobutanoate and urea to form related pyrimidine derivatives, indicating the reactivity of the dimethylaminophenyl aldehyde with ketoester substrates under controlled conditions. Although this method targets a pyrimidine derivative, it demonstrates the feasibility of using 4-(dimethylamino)benzaldehyde as a key building block.

Halo Hydroxyester Route and Cyanide Substitution

A more direct and industrially relevant approach to ketoester synthesis involves the use of halo hydroxyesters or activated esters as intermediates. According to a patented process, the preparation of related ketoesters can be achieved by:

- Treating a halo-substituted ester (e.g., 4-bromo-3-hydroxybutyric acid ethyl ester) with sodium cyanide in aqueous ethanol at room temperature to introduce a cyano group.

- Subsequent acidification and extraction steps yield the cyano-substituted ketoester intermediate.

- This intermediate can be further transformed via hydrolysis, protection, and deprotection steps to yield the desired ketoester.

This method is noted for its efficiency, cost-effectiveness, and scalability, avoiding the need for costly starting materials or complex protection strategies.

Lithium Diisopropylamide (LDA) Mediated Alkylation

Another advanced synthetic step involves the use of lithium diisopropylamide (LDA) as a strong base to generate enolates from esters such as tertiary-butyl acetate, which then react with cyano-substituted hydroxybutyric acid esters to form the ketoester framework. This reaction is typically conducted at low temperatures (-45 to -50 °C) in tetrahydrofuran solvent to control reactivity and selectivity.

Cyclization and Protection Strategies

Following the formation of the ketoester intermediate, cyclization reactions using reagents like 2,2-dimethoxypropane and methanesulfonic acid can be employed to protect hydroxyl groups as dioxane rings, facilitating purification and crystallization of intermediates. These steps improve the yield and purity of the final product.

Summary of Key Reaction Conditions and Yields

Analytical Data Supporting Preparation

- NMR Spectroscopy : Proton NMR data confirm the presence of ethyl ester groups (triplets around 1.29 ppm), methylene protons adjacent to carbonyls (multiplets around 2.6-2.9 ppm), and aromatic protons consistent with the dimethylaminophenyl substituent.

- Mass Spectrometry : Electron ionization mass spectra show molecular ion peaks consistent with the expected molecular weight (~277 g/mol) and fragmentation patterns supporting the ketoester structure.

- Chromatography : Vapor phase chromatography retention times and purity percentages (above 85%) indicate successful synthesis and isolation of the target compound.

Research Findings and Practical Considerations

- The use of halo hydroxyesters and cyanide substitution provides a robust and scalable route to ketoesters with functionalized aromatic substituents.

- Low-temperature enolate chemistry with LDA allows for selective alkylation, minimizing side reactions.

- Protection of hydroxyl groups as dioxane derivatives facilitates purification and enhances product stability.

- The described methods avoid expensive reagents and complex protection/deprotection cycles, making them suitable for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate exhibit potential anticancer properties. For instance, compounds containing the dimethylamino group have been shown to inhibit specific cancer cell lines by interfering with mitotic processes. This mechanism is similar to that of known anticancer agents, making it a candidate for further exploration in drug development .

Calcium Channel Blockers

The compound has also been investigated for its role as a calcium channel blocker. Dihydropyrimidine derivatives, which include structures similar to this compound, have demonstrated activity in modulating calcium channels, potentially leading to therapeutic applications in cardiovascular diseases .

Polymer Science

Polyurethane Compositions

this compound can be utilized in the formulation of polyurethane compositions. These compositions are characterized by their ease of processing and quick curing times, making them suitable for applications as adhesives, sealants, and coatings. The presence of the dimethylamino group enhances the reactivity of the compound, allowing for improved performance in these applications .

Cationic Polymers

In polymer science, cationic polymers derived from compounds like this compound have been explored for their use in personal care products and wastewater treatment. Their ability to interact with negatively charged surfaces makes them effective in conditioning agents and flocculants .

Agricultural Chemistry

Pesticide Development

The compound's structural features suggest potential applications in pesticide development. Similar compounds with dimethylamino groups have been reported to possess herbicidal properties, indicating that this compound could be explored as a candidate for developing new agrochemicals .

Table 1: Comparison of Biological Activities

Table 2: Applications in Polymer Science

| Application Type | Description | Benefits |

|---|---|---|

| Adhesives | Two-component polyurethane compositions | Quick curing, high strength |

| Sealants | Cationic polymers for personal care products | Effective conditioning agents |

| Coatings | Polyurethane formulations | Enhanced durability and performance |

Case Studies

- Anticancer Research : A study on the synthesis of dihydropyrimidine derivatives highlighted their potential as inhibitors of mitotic kinesin Eg5, which is crucial for cancer cell division. This compound was identified as a promising scaffold for further modifications aimed at enhancing anticancer activity .

- Polyurethane Applications : A case study demonstrated the effectiveness of polyurethane compositions incorporating this compound as a catalyst in achieving rapid curing times and high mechanical strength, suitable for industrial applications .

- Agricultural Use : Research into the herbicidal properties of related compounds suggested that modifications to the structure could lead to effective agrochemicals. This compound's potential role as a herbicide warrants further investigation .

Wirkmechanismus

The mechanism of action of Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate (C₁₆H₂₃NO₃)

- Substituent: Ethyl(phenyl)amino group.

- Key Differences: The ethyl(phenyl)amino substituent introduces steric bulk and reduced basicity compared to dimethylamino. This may lower solubility in polar solvents and alter pharmacokinetic profiles.

- Applications: Not explicitly stated, but similar esters are often intermediates in pharmaceutical synthesis .

Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate (C₁₉H₂₅NO₄)

- Substituent: Morpholinomethyl group at the ortho position.

- Market reports suggest applications in niche industrial or pharmaceutical sectors, though specifics are pending updates .

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate (C₂₀H₃₀N₂O₃)

- Substituent: 4-Methylpiperazinomethyl group.

- Priced at ¥5,679/g (95% purity), it is likely used in high-value research applications .

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (C₁₄H₁₆Cl₂O₃)

- Substituent : 2,5-Dichlorophenyl group.

- Safety data highlight stringent handling requirements .

Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate (C₁₉H₂₇NO₃S)

Core Structural Modifications

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate (C₁₈H₂₅NO₃)

- Core Structure : Butyrate ester with a shorter chain.

- Key Differences : Reduced chain length may lower melting points and affect bioavailability. Piperidine substituents are common in bioactive molecules for their basicity .

Ethyl 6-(5-(2-(4-methoxyphenylamino)-2-oxoethylthio)-1,3,4-thiadiazol-2-ylamino)-6-oxohexanoate

- Core Structure : Thiadiazole and hydroxamic acid moieties.

- Key Differences: The thiadiazole ring enables metal chelation, relevant for enzyme inhibition.

Research and Application Insights

- Biological Activity : Derivatives with hydroxamic acid () or trifluoromethyl groups () show promise in targeting enzymes or enhancing metabolic stability.

- Market Trends : Morpholine and piperazine derivatives () are prioritized in drug development due to favorable pharmacokinetic profiles.

- Safety Considerations: Chlorinated analogs () require stringent handling, whereas dimethylamino variants () may offer safer profiles for laboratory use.

Biologische Aktivität

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenyl ring, which is known to influence its interaction with biological targets. The molecular formula of this compound is , and it has been characterized by various spectroscopic methods.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can modulate receptor activity, while the ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. This compound has been investigated for its antimicrobial and anticancer properties, suggesting a multifaceted mechanism of action involving various pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by demonstrated that derivatives of similar compounds showed significant antibacterial effects against various strains, indicating potential applications in treating infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation highlighted its efficacy in inhibiting tumor growth in xenograft models, showcasing low toxicity levels while effectively targeting cancer cells . The compound's selectivity towards certain cancer types further enhances its therapeutic profile.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Showed effective inhibition of tumor growth in MCF-7 and A549 cell lines with low toxicity. |

| Study 3 | Explored the compound's interaction with calcium channels, indicating potential for cardiovascular applications. |

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications extend beyond academic research into industrial uses, including:

- Drug Development : Investigated for its therapeutic potential in various diseases.

- Chemical Synthesis : Employed as a reagent in synthetic pathways.

- Material Science : Utilized in producing specialty chemicals and pigments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a Biginelli-like multicomponent reaction. A validated protocol involves refluxing 4-(dimethylamino)benzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and urea in ethanol with thioglycolic acid as a catalyst for 3 hours . Key variables include:

- Catalyst : Thioglycolic acid enhances cyclization efficiency.

- Solvent : Ethanol enables solubility and mild reflux conditions (78°C).

- Reaction Time : Prolonged heating (>3 hours) may lead to side reactions (e.g., ester hydrolysis).

- Yield : Reported at ~65–70% after recrystallization from ethanol .

Q. How can the structural conformation and hydrogen-bonding interactions of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Data reveals:

- Conformation : The pyrimidine ring adopts a half-chair conformation, with the trifluoromethyl group in an axial position .

- Hydrogen Bonding : Intramolecular O–H⋯O bonds stabilize the structure, while intermolecular N–H⋯O and N–H⋯N bonds govern crystal packing (e.g., lattice parameters: a = 13.319 Å, b = 7.923 Å, c = 16.530 Å, β = 92.72°) .

- Complementary Techniques : NMR (¹H/¹³C) confirms proton environments, while IR identifies carbonyl (C=O) and amine (N–H) stretches .

Advanced Research Questions

Q. What role do substituents (e.g., trifluoromethyl, dimethylamino) play in modulating biological activity?

- Methodological Answer :

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds .

- Dimethylamino Group : Acts as an electron donor, influencing π-stacking interactions in receptor binding. Comparative studies with non-aminated analogs show reduced antimicrobial activity (e.g., MIC values increase from 8 µg/mL to >64 µg/mL) .

- Experimental Design : Structure-activity relationship (SAR) studies require systematic substitution (e.g., replacing CF₃ with CH₃ or Cl) and bioassays (e.g., enzyme inhibition, cytotoxicity).

Q. How do crystallographic data resolve contradictions in reported reaction mechanisms for dihydropyrimidine (DHPM) derivatives?

- Methodological Answer : SC-XRD analysis of intermediates clarifies mechanistic steps:

- Intermediate Isolation : Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate was isolated, confirming a stepwise cyclocondensation mechanism over a concerted pathway .

- Hydrogen Bonding : Intramolecular O–H⋯O bonds stabilize the enol intermediate, directing regioselectivity during ring closure .

- Contradictions Addressed : Earlier reports suggesting urea as a mere catalyst were refuted; isotopic labeling (¹⁵N-urea) confirmed its incorporation into the pyrimidine ring .

Q. What analytical strategies mitigate challenges in quantifying degradation products under varying pH conditions?

- Methodological Answer :

- Degradation Pathways : Ester hydrolysis at acidic/basic pH yields 6-(4-(dimethylamino)phenyl)-6-oxohexanoic acid .

- Quantification : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile).

- Key Parameters :

- pH Stability : Degradation accelerates at pH < 3 (t₁/₂ = 2 hours) vs. pH 7 (t₁/₂ = 48 hours).

- Mass Spec : Fragmentation at m/z 278 (parent ion loss of COOEt) confirms hydrolyzed products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.